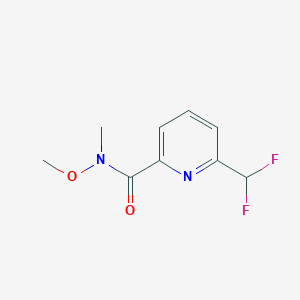
6-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(difluoromethyl)-N-methoxy-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to a picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide typically involves the introduction of the difluoromethyl group into the picolinamide structure. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the picolinamide core. This process often involves metal-based catalysts and can be carried out under both stoichiometric and catalytic conditions .
Industrial Production Methods
Industrial production of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-N-methoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated picolinamide derivatives, while substitution reactions can produce a wide range of functionalized picolinamides .
Scientific Research Applications
6-(difluoromethyl)-N-methoxy-N-methylpicolinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6-(difluoromethyl)phenanthridine: This compound also contains a difluoromethyl group and is used in similar applications, particularly in medicinal chemistry.
1-(difluoromethyl)-2-nitrobenzene: Another difluoromethylated compound, known for its hydrogen-bonding properties and use in various chemical reactions.
Uniqueness
6-(difluoromethyl)-N-methoxy-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties. Its methoxy and methyl groups, along with the difluoromethyl group, make it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10F2N2O2 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
6-(difluoromethyl)-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(15-2)9(14)7-5-3-4-6(12-7)8(10)11/h3-5,8H,1-2H3 |
InChI Key |
PCHZBECNJKFJEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=N1)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















